N-t-Butyl N-Deactyl Linezolid

概要

説明

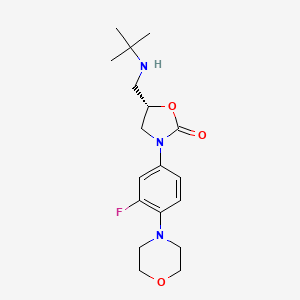

N-t-Butyl N-Deactyl Linezolid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butylamino group, a fluoro-substituted phenyl ring, and an oxazolidinone core.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-t-Butyl N-Deactyl Linezolid typically involves multiple steps, including the formation of the oxazolidinone ring and the introduction of the tert-butylamino and fluoro-substituted phenyl groups. Common synthetic routes may involve the use of reagents such as tert-butylamine, fluoroaniline, and various protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

化学反応の分析

Types of Reactions

N-t-Butyl N-Deactyl Linezolid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

科学的研究の応用

Synthesis and Chemical Properties

The synthesis of N-t-Butyl N-Deactyl Linezolid involves acylation processes that enhance the compound's pharmacological properties. The compound's structure allows for modifications that can improve its efficacy against resistant bacterial strains. The synthesis typically employs benzotriazole chemistry, which facilitates high yields and purity without extensive purification methods like chromatography .

Antibacterial Evaluation

This compound has shown promising antibacterial activity in various studies. It has been evaluated against multiple bacterial strains, including:

- Staphylococcus aureus

- Bacillus subtilis

- Pseudomonas aeruginosa

- Escherichia coli

The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness. For instance, some synthesized derivatives exhibited MIC values as low as 4.5 µM against Staphylococcus aureus, demonstrating significant antibacterial potency compared to standard linezolid .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Target Bacteria | MIC (µM) |

|---|---|---|

| This compound | Staphylococcus aureus | 4.5 |

| This compound | Bacillus subtilis | 2.25 |

| Other derivatives | Pseudomonas aeruginosa | 58.33 - 80.32 |

| Other derivatives | Escherichia coli | Varies |

Computational Studies

Computational modeling has been employed to predict the pharmacokinetic properties and interactions of this compound with bacterial targets. Quantitative Structure-Activity Relationship (QSAR) models have been developed to correlate chemical structure with biological activity, achieving high coefficients of determination (R² values) indicating robust predictive capabilities . These models assist in identifying structural modifications that could enhance antibacterial efficacy.

Case Studies

Several case studies have illustrated the applications of this compound in real-world scenarios:

- Enhanced Efficacy Against Resistant Strains : A study demonstrated that modifications to the linezolid structure resulted in compounds that retained activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant clinical challenge .

- In Vivo Studies : Animal models have been used to evaluate the pharmacodynamics and pharmacokinetics of this compound, showing favorable absorption and distribution profiles that support its potential use as an effective antibiotic .

- Development of Prodrugs : Research into lipid prodrugs of linezolid derivatives has suggested improved delivery mechanisms targeting specific tissues, enhancing therapeutic outcomes while minimizing side effects .

作用機序

The mechanism of action of N-t-Butyl N-Deactyl Linezolid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

類似化合物との比較

Similar Compounds

Similar compounds to N-t-Butyl N-Deactyl Linezolid include other oxazolidinones and fluoro-substituted phenyl derivatives. Examples include:

- (5S)-5-[(methylamino)methyl]-3-(3-fluoro-4-morpholin-4-ylphenyl)-1,3-oxazolidin-2-one

- (5S)-5-[(tert-butylamino)methyl]-3-(4-morpholin-4-ylphenyl)-1,3-oxazolidin-2-one

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This combination allows for unique interactions with biological targets and distinct chemical reactivity, making it a valuable compound for various applications.

生物活性

N-t-Butyl N-Deactyl Linezolid is a derivative of linezolid, an oxazolidinone antibiotic primarily used to treat infections caused by Gram-positive bacteria, including those resistant to other antibiotics. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacokinetics, and relevant case studies.

This compound functions similarly to linezolid by inhibiting bacterial protein synthesis. It achieves this by binding to the 23S rRNA of the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for translation. This inhibition disrupts the overall protein synthesis in bacteria, leading to cell death.

Target Pathways

- Protein Synthesis Inhibition : The primary mechanism involves interference with ribosomal function.

- Bacterial Cell Wall Integrity : Although not its primary action, it may affect cell wall synthesis indirectly through protein synthesis disruption.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for optimizing its therapeutic use.

| Parameter | Value |

|---|---|

| Bioavailability | Approximately 90% |

| Peak Plasma Concentration | 2-4 hours post-administration |

| Volume of Distribution | 50-60 L |

| Half-life | 4-6 hours |

| Excretion | Primarily renal (80% unchanged) |

The compound is well absorbed and reaches high serum concentrations, which are essential for effective antimicrobial activity.

Case Studies and Clinical Findings

Several studies have highlighted the clinical implications of using linezolid and its derivatives, including this compound:

- Lactic Acidosis Induced by Linezolid : A case study reported a patient developing lactic acidosis after initiating treatment with linezolid. Transitioning to an alternative antibiotic resulted in a significant decrease in lactic acid levels, suggesting potential metabolic side effects associated with linezolid derivatives .

- Soft Tissue Penetration : Research indicated that linezolid penetrates soft tissues effectively, achieving concentrations sufficient to inhibit clinically relevant bacteria. This finding supports the use of this compound in treating infections localized in soft tissues .

- Adverse Drug Reactions : A comprehensive review identified various adverse effects associated with linezolid, including thrombocytopenia and serotonin syndrome. Monitoring these effects is critical when administering any linezolid derivative .

Comparative Analysis with Other Antibiotics

To contextualize the biological activity of this compound, a comparison with other antibiotics is useful:

| Antibiotic | Mechanism | Spectrum of Activity | Key Side Effects |

|---|---|---|---|

| This compound | Protein synthesis inhibition | Gram-positive bacteria | Lactic acidosis, neuropathy |

| Vancomycin | Cell wall synthesis inhibition | Gram-positive bacteria | Nephrotoxicity |

| Ciprofloxacin | DNA gyrase inhibition | Broad-spectrum (including Gram-negative) | Tendonitis, QT prolongation |

特性

IUPAC Name |

(5S)-5-[(tert-butylamino)methyl]-3-(3-fluoro-4-morpholin-4-ylphenyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26FN3O3/c1-18(2,3)20-11-14-12-22(17(23)25-14)13-4-5-16(15(19)10-13)21-6-8-24-9-7-21/h4-5,10,14,20H,6-9,11-12H2,1-3H3/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HALVQHTYSGMMGS-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。